molecular formula C33H30BN3O2 B6591929 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine CAS No. 1802232-96-7

2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine

Cat. No. B6591929
CAS RN: 1802232-96-7
M. Wt: 511.4 g/mol
InChI Key: DXRSARWSFXFONX-UHFFFAOYSA-N
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Description

“2,4-diphenyl-6-[3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1’-biphenyl]-3-yl]-1,3,5-Triazine” is a chemical compound with the CAS Number: 1269508-31-7 . It has a molecular weight of 435.33 and its IUPAC name is 2,4-diphenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 527.9±42.0 °C and a predicted density of 1.18±0.1 g/cm3 . Its pKa is predicted to be 0.34±0.30 .

Scientific Research Applications

Aggregation-Induced Emission Fluorophores

New multifunctional aggregation-induced emission (AIE) fluorophores incorporating 4,6-diphenyl-1,3,5-triazine structures demonstrate reversible piezofluorochromic behavior and show promise for use in nondoped sky-blue organic light-emitting diodes (OLEDs). These compounds exhibit significant shifts in spectral properties under mechanical pressure and achieve high electroluminescence performances, highlighting their potential in developing high-performance OLED devices with negligible efficiency roll-off even at high brightness levels (Liu et al., 2018).

Boron-Containing HGF-Mimetic Agents

The synthesis of boron-containing compounds related to 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives showcases the incorporation of boron into complex organic structures. These compounds are explored for their potential as hepatocyte growth factor (HGF) mimetic agents, indicating a route towards novel therapeutic agents. The chemical transformations involved suggest versatility in incorporating boron into biologically relevant molecules, hinting at the broad applicability of boron chemistry in drug development and molecular engineering (Das et al., 2011).

Corrosion Mitigation

Compounds incorporating triazine and tetrahydro-triazines have been evaluated for their effectiveness in corrosion protection of metals in acidic environments. Such compounds act as mixed-type inhibitors, adhering to the metal surface through chemisorption and significantly reducing corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical, demonstrating the triazine derivatives' utility in materials science (Abd El‐Lateef et al., 2022).

High-Performance Organic Electronics

The development of novel host materials for OLEDs, incorporating triazine units, suggests significant advancements in organic electronics. These materials offer improved solution processability and demonstrate high electroluminescence efficiency and device lifetime. The incorporation of triazine structures into the molecular design enhances charge transfer processes, crucial for the operation of OLEDs, indicating the role of such compounds in advancing the performance of organic electronic devices (Zhao et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower .

properties

IUPAC Name

2,4-diphenyl-6-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-20-12-18-26(22-28)25-17-11-19-27(21-25)31-36-29(23-13-7-5-8-14-23)35-30(37-31)24-15-9-6-10-16-24/h5-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRSARWSFXFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine

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